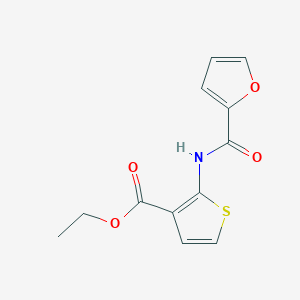

ethyl 2-(furan-2-amido)thiophene-3-carboxylate

Description

Ethyl 2-(furan-2-amido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a central thiophene ring substituted with a furan-2-carboxamido group at the 2-position and an ethyl ester at the 3-position. Thiophene derivatives are pivotal intermediates in pharmaceutical, agrochemical, and materials science due to their structural versatility and biological relevance . This compound is synthesized via coupling reactions involving 2-aminothiophene precursors and furan-2-carbonyl derivatives, as exemplified in related syntheses of structurally analogous molecules . Its molecular framework aligns with the Gewald reaction products, a classical method for 2-aminothiophene synthesis .

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUWRPHATYSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(furan-2-amido)thiophene-3-carboxylate typically involves the condensation of furan-2-carboxylic acid with thiophene-3-carboxylic acid under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be achieved using strong nucleophiles like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

The search results provide information on compounds related to "ethyl 2-(furan-2-amido)thiophene-3-carboxylate" and their applications. However, the specific compound "this compound" is not directly addressed in the search results. Therefore, the following information is based on the closest matches and related compounds found in the search results.

Note: It's important to note that without direct information on "this compound", the following is an extrapolation based on related compounds and may not be entirely accurate.

Potential Applications Based on Related Compounds

- Antiviral Properties: Thiophene derivatives are known for antiviral activity against flavivirus infections, suggesting that compounds like ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate may also exhibit antiviral properties.

-

Anticancer Activity:

- Thiophene derivatives, particularly those containing a 1,3,4-thiadiazole moiety, have demonstrated anticancer potential. These compounds have shown cytotoxic effects against cancer cell lines, such as HEPG2 (liver), HeLa (cervical), and SW1116 (colon).

- The anticancer activity is linked to the ability of these derivatives to inhibit focal adhesion kinase (FAK), which is critical for cancer cell proliferation and survival. Some derivatives exhibit selective toxicity towards cancer cells, sparing normal cells.

-

Building Blocks for Further Synthesis:

- Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate can be used in the synthesis of complex organic compounds.

- It can serve as an intermediate in creating molecules with potential biological activity and chemical reactivity.

-

Research Applications:

- These compounds are valuable in chemical research, especially in studying heterocyclic compounds and their properties.

- They can be used as reference standards in analytical chemistry.

-

Other Biological Activities:

- 1,3,4-Thiadiazole derivatives exhibit antimicrobial, anti-inflammatory, and antiviral properties, indicating that ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate may have similar activities.

Relevant Data and Insights

- Antitumor Activity of Anthra[2,3-b]furan-3-Carboxamides:

- Novel methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides were tested against murine leukemia L1210, human cervical carcinoma HeLa, К562 myeloid leukemia, multidrug-resistant K562/4 variant, human colon carcinoma HCT116 cell line, and HCT116p53KO subline .

- All new compounds inhibited tumor cell proliferation at submicromolar or low micromolar concentrations .

- The derivative of (S)-3-aminopyrrolidine inhibited the proliferation of wild tumor cell lines at sub-micromolar concentrations .

- Heterocyclic Amines as Carcinogens:

- Cooking meats produces heterocyclic aromatic amines that are carcinogens .

- Creatine supplementation has been associated with increased cancer risk due to creatine and/or creatinine being precursors of carcinogenic heterocyclic amines .

- Immunoaffinity chromatography is used to quantify individual known mutagens with minimal pre-column sample clean-up .

- Furan and Thiophene-2-Carbonyl Amino Acid Derivatives:

Summary Table of Potential Applications

| Application | Compound Type | Supporting Information |

|---|---|---|

| Antiviral | Thiophene derivatives | Active against flavivirus infections |

| Anticancer | 1,3,4-Thiadiazole-containing thiophenes | Cytotoxic effects against liver, cervical, and colon cancer cell lines; inhibits focal adhesion kinase (FAK) |

| Synthetic Building Block | Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate | Can be used to synthesize complex organic molecules with potential biological activity |

| Chemical Research | Various thiophene and furan derivatives | Useful in studying heterocyclic compounds and as reference standards in analytical chemistry |

| Other Biological Activities | 1,3,4-Thiadiazole derivatives | Exhibit antimicrobial, anti-inflammatory, and antiviral properties |

Mechanism of Action

The mechanism of action of ethyl 2-(furan-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Biological Activity

Ethyl 2-(furan-2-amido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activities, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound features a unique arrangement that combines a thiophene ring with a furan moiety and an ethyl ester functional group. The structural configuration is crucial for its biological activity, as it allows for various interactions with biological targets.

The synthesis of this compound can be achieved through several methods, typically involving the condensation of furan-2-carboxylic acid with appropriate amines or amino acid derivatives under mild conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the production of this compound more efficient .

Antiviral and Anticancer Potential

Research indicates that this compound exhibits promising antiviral and anticancer activities. It has been proposed as a lead structure for developing new therapeutic agents due to its ability to inhibit viral replication and induce apoptosis in cancer cells. The compound's effectiveness in these areas is attributed to its interaction with specific cellular pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have shown significant anti-inflammatory activity. Studies demonstrate that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. For instance, certain thiophene derivatives have been reported to exhibit IC50 values as low as 6 µM against 5-lipoxygenase .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound could be a candidate for developing new antibiotics .

The mechanism through which this compound exerts its biological effects involves several interactions at the molecular level:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cell signaling pathways related to inflammation and cancer proliferation.

- HIF Activation : It has been shown to stabilize hypoxia-inducible factor (HIF), which plays a critical role in cellular responses to low oxygen levels. This stabilization can lead to increased expression of genes that promote cell survival under hypoxic conditions .

- Cellular Interactions : The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins, further contributing to its biological efficacy .

Case Studies

Several studies highlight the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives similar to this compound inhibited viral replication in cell cultures, suggesting potential applications in treating viral infections.

- In Vivo Anti-inflammatory Effects : In animal models, thiophene derivatives were shown to significantly reduce inflammation markers when administered at doses of 20 mg/kg, outperforming standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Efficacy : In clinical isolates of E. coli and S. typhi, the compound exhibited potent bactericidal activity, indicating its potential as a therapeutic agent against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-(furan-2-amido)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Knoevenagel condensation, starting with ethyl 2-amino-thiophene-3-carboxylate derivatives. Key steps include:

- Cyanoacetylation of the amino group using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole ().

- Condensation with substituted aldehydes (e.g., furan-2-carboxaldehyde) under reflux in toluene with piperidine and acetic acid as catalysts ().

- Purification via recrystallization (alcohol) or reverse-phase HPLC ().

- Data Table :

| Reaction Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Toluene | 72–94% |

| Catalyst | Piperidine/AcOH | - |

| Time | 5–6 hours | - |

| Purification | Recrystallization | 67–94% |

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound and its analogs?

- Methodology :

- IR Spectroscopy : Detect characteristic peaks (e.g., C=O at ~1700 cm⁻¹, C=C at ~1600 cm⁻¹, and NH/OH stretches) to confirm acrylamido and ester groups ( ).

- NMR Analysis :

- ¹H NMR: Identify thiophene ring protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR: Confirm carbonyl carbons (ester at ~165 ppm, amide at ~170 ppm) ( ).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or thiophene rings) affect antioxidant vs. anti-inflammatory activity?

- Methodology :

- SAR Studies : Compare analogs with varying substituents (e.g., electron-withdrawing groups on phenyl rings) using in vitro assays (DPPH for antioxidant activity; carrageenan-induced paw edema for anti-inflammatory activity) ().

- Contradiction Analysis : Some analogs exhibit strong antioxidant activity (IC₅₀ < 50 µM) but weak anti-inflammatory effects (e.g., <30% inhibition at 50 mg/kg), suggesting divergent mechanisms ().

Q. What computational strategies (e.g., molecular docking, DFT) are used to predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to enzymes like COX-2 or NADPH oxidase using software like AutoDock. Focus on hydrogen bonding with the amide group and π-π stacking with aromatic rings ( ).

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions, correlating with redox activity ( ).

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to detect metabolic degradation (e.g., ester hydrolysis in vivo).

- Metabolite Identification : Test metabolites (e.g., free carboxylic acids) for activity.

- Example : Ethyl esters may show poor in vivo efficacy due to rapid hydrolysis, necessitating prodrug optimization ( ).

Q. What strategies mitigate synthetic challenges, such as low regioselectivity in thiophene functionalization?

- Methodology :

- Protecting Groups : Use tert-butyl or benzyl groups to direct reactions to specific positions ( ).

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., from 72% to 88% in cyclization steps) ().

- Catalytic Systems : Employ Pd-catalyzed cross-coupling for C-H activation ( ).

Data Analysis and Validation

Q. How are purity and stability validated for this compound under storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.